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Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate

Cat. No.: B3255380
CAS No.: 25437-93-8
M. Wt: 243.26 g/mol
InChI Key: YILAMLOXBAAECJ-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Bioactive Compounds

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, forms the bedrock of medicinal chemistry. These structures are integral to a vast array of natural and synthetic bioactive molecules. The 4-oxopyridinone ring system, a key feature of the title compound, is a prominent heterocyclic scaffold. Its unique electronic and structural properties make it a valuable building block in the design of compounds that can interact with biological targets.

Significance of the 4-Oxopyridinone Scaffold in Chemical Biology Research

The 4-oxopyridinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This versatility has led to the development of numerous pyridinone-containing compounds with a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net The ability of the pyridinone ring to act as both a hydrogen bond donor and acceptor, coupled with its capacity for substitution at various positions, allows for the fine-tuning of its physicochemical properties to optimize biological activity. researchgate.net

Overview of Benzoate (B1203000) Esters as Functional Moieties in Synthetic and Biological Contexts

Benzoate esters are a common functional group in organic chemistry, characterized by the ester linkage of a benzoic acid and an alcohol. This moiety is frequently employed in synthetic chemistry as a protecting group for alcohols and is also found in a variety of natural products and pharmaceuticals. The ester group can influence a molecule's solubility, stability, and pharmacokinetic properties. The synthesis of benzoate esters is typically achieved through well-established methods such as Fischer esterification or by reacting an alcohol with benzoyl chloride. chemicalbook.com

Research Rationale and Scope for Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate as a Model Compound

This compound serves as an exemplary model compound for studying the fundamental chemical and physical properties of the N-substituted 4-oxopyridinone benzoate class. Its structure combines the biologically relevant 4-oxopyridinone core with a benzoate ester moiety, providing a platform to investigate the interplay between these two key components. A thorough understanding of its synthesis, structure, and reactivity is crucial for the rational design of more complex derivatives with tailored functionalities for various applications.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its synthesis can be conceptually designed based on established methods for analogous compounds. A plausible synthetic route involves the condensation of 4-hydroxypyridine (B47283) with ethyl 4-halobenzoate under basic conditions, a variation of the Ullmann condensation.

The characterization of this molecule would rely on a suite of spectroscopic techniques. The following table outlines the expected spectroscopic data based on the analysis of closely related compounds.

Spectroscopic TechniqueExpected Data for this compound
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), distinct doublets for the protons on the pyridinone and benzene (B151609) rings.
¹³C NMR Resonances for the carbonyl carbons of the ester and pyridinone rings, as well as signals for the aromatic and aliphatic carbons.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching vibrations of the ester and pyridinone carbonyl groups, and C-O stretching of the ester.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₃NO₃).

The chemical reactivity of this compound would be dictated by the functional groups present. The ester moiety would be susceptible to hydrolysis under acidic or basic conditions. The 4-oxopyridinone ring could potentially undergo various transformations, including electrophilic substitution, although the N-aryl substituent would influence the regioselectivity of such reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO3 B3255380 Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate CAS No. 25437-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-oxopyridin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILAMLOXBAAECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 4 Oxopyridin 1 4h Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed investigation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides granular information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate provides critical information about the number, type, and arrangement of protons in the molecule. Although specific experimental data for this compound is not publicly available, a predicted spectrum would exhibit distinct signals corresponding to the protons of the ethyl group and the aromatic rings.

The ethyl group would be characterized by a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, arising from scalar coupling. The protons on the benzoate (B1203000) ring are expected to appear as two distinct doublets in the aromatic region, reflecting their ortho and meta positions relative to the ester group. The pyridinone ring protons would also produce characteristic signals, likely two doublets, with their chemical shifts influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atom.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Ethyl -CH₃~1.4Triplet~7.1
Ethyl -OCH₂-~4.4Quartet~7.1
Pyridinone H-2, H-6~7.8Doublet~7.5
Pyridinone H-3, H-5~6.5Doublet~7.5
Benzoate H-2', H-6'~8.2Doublet~8.5
Benzoate H-3', H-5'~7.6Doublet~8.5

This data is predictive and awaits experimental verification.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbons of the ester and the pyridinone ring are expected to resonate at the downfield end of the spectrum. The aromatic carbons will appear in the intermediate region, while the aliphatic carbons of the ethyl group will be found at the upfield end.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Ethyl -CH₃~14
Ethyl -OCH₂-~61
Pyridinone C-3, C-5~118
Benzoate C-3', C-5'~120
Benzoate C-2', C-6'~131
Pyridinone C-2, C-6~141
Benzoate C-1'~133
Benzoate C-4'~145
Ester C=O~165
Pyridinone C=O~178

This data is predictive and awaits experimental verification.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, for instance, confirming the relationship between the methyl and methylene protons of the ethyl group and the connectivity between adjacent protons on the aromatic and pyridinone rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the signals of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This would be instrumental in connecting the different parts of the molecule, for example, by showing correlations between the pyridinone protons and the benzoate carbons, and between the ethyl group protons and the ester carbonyl carbon.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

A strong absorption band corresponding to the C=O stretching vibration of the ester group would be anticipated around 1720 cm⁻¹. Another prominent C=O stretching band for the pyridinone carbonyl group would likely appear at a lower wavenumber, typically in the range of 1640-1660 cm⁻¹, due to its amide-like character. C-O stretching vibrations for the ester linkage would be observed in the 1300-1100 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)~1720Strong
C=O Stretch (Pyridinone)~1650Strong
C=C Stretch (Aromatic)1600-1450Medium-Weak
C-O Stretch (Ester)1300-1100Strong
C-N Stretch1350-1250Medium
Aromatic C-H Bending900-675Strong

This data is predictive and awaits experimental verification.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₃NO₃), the expected exact mass is approximately 243.0895 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 243. The fragmentation pattern would likely involve the loss of the ethoxy group (•OCH₂CH₃, 45 Da) from the ester, leading to a fragment ion at m/z 198. Another characteristic fragmentation could be the cleavage of the ester group, resulting in a benzoyl cation derivative. Fragmentation of the pyridinone ring could also occur.

Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment
243[M]⁺
198[M - OCH₂CH₃]⁺
168[M - COOCH₂CH₃]⁺
120[C₇H₄NO]⁺
92[C₆H₄N]⁺

This data is predictive and awaits experimental verification.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. The results are then used to calculate the empirical formula. For this compound, with the molecular formula C₁₄H₁₃NO₃, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of C₁₄H₁₃NO₃

Element Mass Percentage (%)
Carbon (C)69.12
Hydrogen (H)5.39
Nitrogen (N)5.76
Oxygen (O)19.73

Experimental determination of these percentages would serve to confirm the empirical formula of the synthesized compound, and in conjunction with the molecular weight from mass spectrometry, would verify the molecular formula.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if reported for structurally analogous compounds)

While a single-crystal X-ray diffraction study for this compound has not been specifically reported in the surveyed literature, extensive crystallographic data for structurally analogous N-aryl-4-pyridones and related benzoate derivatives provide a strong basis for predicting its solid-state conformation. The analysis of these related structures allows for a detailed elucidation of the likely geometric parameters, including the planarity of the ring systems and the dihedral angles between them.

The fundamental 4-pyridone core is known to be a planar system. nih.govwikipedia.org In the solid state, N-aryl pyridone derivatives commonly exhibit a twisted conformation between the pyridone and the N-aryl substituent. rsc.org This twisting is a result of steric hindrance and the optimization of intermolecular interactions within the crystal lattice.

Furthermore, the solid-state conformation is often stabilized by a network of intermolecular interactions. In many N-aryl systems, C-H···π interactions have been observed to play a crucial role in stabilizing the ground state conformation. rsc.org For this compound, it is plausible that such interactions, along with potential C-H···O hydrogen bonds involving the carbonyl oxygen of the pyridone and the ester group, would dictate the crystal packing.

The conformation of the ethyl benzoate moiety can be inferred from crystallographic studies of related benzoate esters. For example, the crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate reveals specific conformations of the ethoxy group. researchgate.net It is anticipated that the ethyl group in this compound would also adopt a stable, low-energy conformation, likely influenced by the surrounding molecules in the crystal lattice.

Given that this compound is achiral, the concept of absolute stereochemistry is not applicable. However, the study of chiral N-aryl pyridone atropisomers through X-ray crystallography has provided valuable insights into the rotational barriers and non-covalent interactions that stabilize specific conformations, which can be relevant to understanding the conformational dynamics of the target molecule in the solid state. rsc.org

Based on the available data for analogous compounds, the predicted solid-state conformation of this compound would feature a non-planar arrangement, with a significant dihedral angle between the 4-oxopyridin-1(4H)-yl ring and the benzoate ring. The planarity of the individual rings is expected to be largely maintained.

Table 1: Crystallographic Data for Structurally Analogous Compounds

Compound NameCrystal SystemSpace GroupKey Dihedral Angle(s)Reference
4'-Phenyl-1',4'-dihydro-2,2':6',2"-terpyridineTriclinicP-1- mdpi.comresearchgate.net
Ethyl 4-[(4-methylbenzyl)oxy]benzoateMonoclinicP2₁Dihedral angles between the two phenyl rings vary in the three independent molecules. researchgate.net
4-Ethoxy-N-(4-ethoxyphenyl)-N-phenylanilineMonoclinicNot specifiedDihedral angles between the planes of the ethoxybenzene rings and the phenyl ring are 61.77(8)° and 84.77(8)°. nih.gov
L-rhamnono-1,4-lactoneOrthorhombicP2₁2₁2₁The lactone ring adopts an envelope conformation. nih.gov

Table 2: Predicted Solid-State Conformational Parameters for this compound

ParameterPredicted Value/CharacteristicRationale based on Analogous Structures
Pyridone Ring GeometryPlanarBased on the known structure of 4-pyridone. nih.govwikipedia.org
Benzoate Ring GeometryPlanarTypical for phenyl rings in small molecules.
Dihedral Angle (Pyridone-Benzoate)Significant twist (likely > 45°)Observed in various N-aryl pyridone derivatives to minimize steric hindrance. rsc.orgmdpi.com
Conformation of Ethyl GroupExtended, low-energy conformationCommon for alkyl ester groups in the solid state to optimize packing. researchgate.net
Key Intermolecular InteractionsC-H···O and C-H···π interactionsThese interactions are prevalent in stabilizing the crystal structures of similar organic molecules. rsc.org

Computational and Theoretical Investigations of Ethyl 4 4 Oxopyridin 1 4h Yl Benzoate and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the molecular structure, stability, and reactivity of complex organic molecules. For Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate and its analogues, these methods provide a foundational understanding of their electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and reactivity of molecules. materialsciencejournal.orgresearchgate.net Studies on compounds analogous to this compound, such as various pyrimidine (B1678525) and pyrrolidinone derivatives, frequently employ DFT calculations. researchgate.netnih.gov These calculations are typically performed using specific functionals and basis sets, like the B3LYP level of theory with a 6-311++G(d,p) or 6-31G** basis set, to optimize the molecular geometry and determine electronic properties. materialsciencejournal.orgresearchgate.netespublisher.com

The optimized geometry provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, which is essential for understanding the molecule's stability and conformation. researchgate.netorientjchem.org For instance, in a study of a substituted pyrrolidinone, DFT calculations revealed the planarity and twist angles of different rings within the molecule. researchgate.net The reactivity of these molecules is explored through various calculated descriptors, including electronegativity, hardness, softness, and electrophilicity index, which are derived from the electronic structure. orientjchem.orgresearchgate.net These parameters help in predicting how the molecule will interact with other chemical species. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of a molecule. dntb.gov.ua This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of related heterocyclic compounds, the HOMO-LUMO gap is calculated to explain intermolecular charge transfer and reactivity. For example, a study on a hexahydropyrimidine (B1621009) derivative reported a minimal HOMO-LUMO energy gap of 4.6255 eV, indicating high reactivity. nih.gov This analysis is often complemented by mapping the distribution of these orbitals to visualize the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Frontier Molecular Orbital (FMO) Parameters for Analogous Compounds Note: This table presents data for compounds structurally analogous to this compound to illustrate typical computational findings.


CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Computational MethodReference
Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate-6.4912-1.86574.6255DFT/B3LYP/6-311++G(d,p) unica.it
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)-6.07-1.744.33DFT/B3LYP/6-311++G(d,p)[3, 4]

Prediction and Validation of Spectroscopic Parameters

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters, which are then compared with experimental data for validation. materialsciencejournal.orgresearchgate.net For analogues of this compound, theoretical calculations of FT-IR, 1H NMR, and 13C NMR spectra have shown good agreement with experimental findings. researchgate.netresearchgate.net

In the case of a synthesized pyrrolidinone derivative, calculated 1H and 13C chemical shifts were in compliance with the experimental data. researchgate.net Similarly, for a tetrahydropyrimidine (B8763341) derivative, DFT calculations were used to analyze UV-Visible spectra, with the Time-Dependent DFT (TD-DFT) method providing insights into electronic transitions. materialsciencejournal.orgresearchgate.net The consistency between theoretical and experimental spectra confirms the validity of the optimized molecular structure and the computational methods used. researchgate.net For some pyridinone derivatives, characteristic peaks in NMR spectra around 170 and 164 ppm were assigned to the C=O bonds of the ketone and ester groups, respectively, which can be corroborated by computational models. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable in drug discovery and medicinal chemistry for predicting binding modes and affinities.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking studies are frequently performed on analogues of this compound to explore their potential as therapeutic agents. nih.gov These studies predict how the compounds bind within the active site of a biological target and estimate the strength of this interaction, often expressed as a binding energy or an inhibitory constant (e.g., IC50). nih.govsdu.dk

For example, benzyloxy-4-oxopyridin benzoate (B1203000) derivatives were docked into a heme sheet to investigate their potential as antimalarial agents, with some compounds showing effective interactions. nih.gov In another study, N-substituted piperidine-1-carboxamides showed lower binding free energies (e.g., -9.8 kcal/mol) than standard reference compounds when docked against the 15-lipoxygenase (15-LOX) enzyme. sdu.dk The docking of organofluorine hexahydropyrimidine derivatives into antineoplastic protein targets has also been explored to assess their potential against tumor cells. nih.gov These simulations often reveal that interactions like π-π stacking between the ligand's aromatic rings and the receptor play a significant role in binding. nih.gov

Table 2: Molecular Docking Binding Affinities for Analogous Compounds Note: This table shows binding affinity data for various ligand-receptor complexes involving compounds analogous to this compound.


Ligand/CompoundTarget ReceptorBinding Affinity/ActivityReference
Compound 4b (a pyridinone derivative)PC12 CellsIC50 = 18 µM materialsciencejournal.org
Compound 7j (a piperidine-1-carboxamide (B458993) derivative)15-Lipoxygenase (15-LOX)Binding Energy = -9.8 kcal/mol dntb.gov.ua
Compound 7h (a piperidine-1-carboxamide derivative)15-Lipoxygenase (15-LOX)Binding Energy = -9.7 kcal/mol dntb.gov.ua
Compound 7e (a piperidine-1-carboxamide derivative)15-Lipoxygenase (15-LOX)Binding Energy = -9.2 kcal/mol dntb.gov.ua
ADS031 (a 4-oxypiperidine ether)Human Histamine H3 Receptor (hH3R)Affinity (Ki) = 12.5 nM researchgate.net
ADS031 (a 4-oxypiperidine ether)Acetylcholinesterase (AChE)IC50 = 1.537 µM researchgate.net

Identification of Critical Amino Acid Residues in Binding Sites

A key outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding site that are critical for ligand interaction. nih.gov These interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking. sdu.dk

For instance, docking studies of piperidine (B6355638) derivatives into the 15-LOX enzyme identified hydrogen bond formation with residues such as Gln598, Arg260, Val126, Gln762, Gln574, Thr443, and Arg580. sdu.dk In a different study, the removal of two methyl groups from a synthetic opioid, U-47700, resulted in the loss of a hydrogen bond with Trp229 in the mu-opioid receptor, explaining its reduced binding affinity. unica.it Similarly, when studying the binding of the drug tamsulosin (B1681236) to the α1A-adrenergic receptor, specific contacts were identified with residues like Trp-102, Asp-106, and Phe-312. mdpi.com Identifying these critical residues provides a deeper understanding of the structure-activity relationship and can guide the design of more potent and selective analogues. nih.gov

Table of Mentioned Compounds

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules over time. nih.gov This technique is instrumental in understanding how a ligand like this compound might interact with a biological target, such as a protein kinase or receptor. nih.govrsc.org

MD simulations are employed to explore the conformational landscape of a ligand when bound to a protein. By simulating the movements of every atom in the system, researchers can assess the stability of the ligand-protein complex. For instance, in studies of isoindolin-1-one (B1195906) derivatives, MD simulations were used to explore the binding features of these compounds within the GABAA receptor. acs.org A simulation would typically be run for a duration of nanoseconds to microseconds, tracking the ligand's orientation and the protein's structural changes. nih.govrsc.org

Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory over time suggests that the complex has reached equilibrium and the binding is stable. josa.ro Furthermore, analysis of the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can pinpoint which parts of the protein are flexible and which are stabilized upon ligand binding. For a hypothetical complex of this compound, MD simulations could reveal whether the pyridone ring and the benzoate tail maintain a stable conformation within the binding pocket, and identify the key amino acid residues that form lasting interactions, thus ensuring the stability of the complex.

The surrounding solvent, typically water in a biological system, plays a critical role in molecular recognition and binding. MD simulations explicitly model solvent molecules, allowing for the investigation of their influence on the ligand-protein interaction. The arrangement of water molecules at the binding interface can either mediate interactions or be displaced upon ligand binding, both of which have energetic consequences.

A significant application of MD simulations is the calculation of binding free energy, which provides a quantitative measure of the affinity between a ligand and its target protein. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are commonly used post-processing techniques on MD simulation trajectories to estimate binding free energies. nih.gov These calculations decompose the total binding free energy into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.gov For N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, MM/PBSA calculations were used to estimate the protein-ligand binding affinity, with total binding free energies for various analogues being reported. nih.gov Such calculations for this compound would be invaluable in comparing its binding affinity to that of other potential inhibitors and in understanding the energetic drivers of its binding.

Pharmacophore Modeling for Ligand-Based and Structure-Based Design

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. unibl.org A pharmacophore model can be generated either based on a set of known active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based). frontiersin.org

A pharmacophore model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. youtube.com For instance, a pharmacophore model for kinase inhibitors might include a hydrogen bond acceptor to interact with the hinge region of the kinase, a hydrophobic group to occupy a hydrophobic pocket, and another hydrogen bond donor/acceptor pair to interact with other key residues. unibl.orgnih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. nih.govnih.gov This virtual screening approach can efficiently identify diverse scaffolds that are likely to be active at the target of interest. For example, a structure-based pharmacophore model was successfully used to screen a database of marine natural products to identify potential inhibitors of the SARS-CoV-2 papain-like protease. nih.gov

For this compound and its analogues, a pharmacophore model could be developed based on their presumed target, such as a specific kinase. The model would likely feature a hydrogen bond acceptor at the 4-oxo position of the pyridone ring and an aromatic/hydrophobic feature corresponding to the benzoate moiety. Such a model would be a valuable tool for designing new analogues with improved potency and selectivity.

Mechanistic Investigations of Biological Interactions in Non Clinical Models

Enzyme Inhibition Assays in vitro

Enzyme inhibition assays are fundamental in pharmacological research to determine how a compound interacts with specific enzymes. For derivatives of the 4-oxopyridin benzoate (B1203000) scaffold, these assays have primarily focused on enzymes relevant to infectious diseases and cancer.

Hematin Polymerization Inhibition in Malaria Research Models

In the context of malaria, a key therapeutic strategy is the inhibition of hemozoin formation, a process critical for the survival of the Plasmodium parasite. The parasite detoxifies heme, a byproduct of hemoglobin digestion, by polymerizing it into an insoluble crystal known as hemozoin. This process is equivalent to the formation of β-hematin. Inhibition of this pathway is a validated target for many antimalarial drugs.

While direct studies on Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate are not detailed in the provided research, investigations into structurally related benzyloxy-4-oxopyridin benzoate derivatives have been conducted. These studies evaluated their antimalarial potential through β-hematin inhibition assays. The findings indicated that these compounds possess a moderate ability to inhibit heme polymerization. Molecular docking simulations further suggested that the synthesized derivatives interact effectively with heme sheets, which is a prerequisite for disrupting polymerization. This suggests that the 4-oxopyridin benzoate core structure is a viable scaffold for developing new antimalarial agents that target hemozoin formation.

Table 1: Antimalarial Activity of Related 4-Oxopyridin Benzoate Derivatives

Compound ClassAssayObserved ActivityMechanism Insight
Benzyloxy-4-oxopyridin benzoate derivativesβ-Hematin Inhibition AssayModerateInteraction with heme, inhibiting polymerization.

Tyrosinase Enzyme Inhibition Mechanisms (e.g., Competitive, Non-Competitive)

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and is a prominent target for developing depigmentation agents used in cosmetics and treatments for hyperpigmentation disorders. nih.gov Tyrosinase inhibitors can act through various mechanisms, which are typically classified as competitive, non-competitive, uncompetitive, or mixed-type. nih.gov

Competitive inhibitors bind to the free enzyme at its active site, preventing the substrate from binding. nih.gov

Non-competitive inhibitors bind to a site on the enzyme other than the active site, and they can bind to either the free enzyme or the enzyme-substrate complex. nih.gov

Suicide substrates are mechanism-based inhibitors that are converted by the enzyme's catalytic machinery into a reactive form that irreversibly inactivates the enzyme. nih.gov

Many classes of compounds, including flavonoids, chalcones, and kojic acid derivatives, have been identified as tyrosinase inhibitors. mdpi.comresearchgate.net For instance, some flavonols act as competitive inhibitors because their 3-hydroxy-4-keto group can chelate the copper ions within the enzyme's active site. nih.gov In contrast, oxyresveratrol (B150227) has been shown to act as a non-competitive inhibitor of mushroom tyrosinase. mdpi.com

While various heterocyclic compounds, such as those with a 4-oxo-4H-pyran core, have been synthesized and evaluated for tyrosinase inhibitory activity, specific kinetic data or the mechanism of inhibition for this compound is not available in the reviewed literature. nih.gov

Immunoproteasome Catalytic Subunit Inhibition (β1i/β5i) in Research Cell Lines

The immunoproteasome is a specialized form of the proteasome expressed in hematopoietic cells and cells stimulated by inflammatory signals like interferon-γ. nih.gov It plays a critical role in processing antigens for the adaptive immune response. Its catalytic activity relies on three main subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). nih.gov Due to its role in autoimmune diseases and certain cancers, the immunoproteasome, particularly the β1i and β5i subunits, has become an attractive therapeutic target. nih.govnih.gov

The development of non-covalent inhibitors targeting the β1i and/or β5i subunits is an active area of research, aiming to provide alternatives to covalent inhibitors that may have off-target toxicities. nih.gov Research efforts include virtual screening and in vitro enzymatic assays to identify new inhibitory scaffolds. nih.gov For instance, a screening of various compounds identified several hits with Kᵢ values in the low micromolar to sub-micromolar range against the β1i and β5i subunits. nih.gov However, specific inhibitory data for this compound against these subunits was not found in the analyzed research.

Table 2: Immunoproteasome Inhibition Data for this compound

Target SubunitInhibition Parameter (e.g., IC₅₀, Kᵢ)Value
β1i (LMP2)N/AData not available in reviewed sources
β5i (LMP7)N/AData not available in reviewed sources

Modulation of Kinase Activity (e.g., EGFR, VEGFR-2) in in vitro Enzyme Assays

Receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial regulators of cell proliferation, survival, and angiogenesis. youtube.com Their dysregulation is a hallmark of many cancers, making them key targets for therapeutic intervention. nih.gov Kinase inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling pathways. youtube.com

Numerous heterocyclic scaffolds, including quinazolinones, indolin-2-ones, and benzoxazoles, have been developed as potent EGFR and/or VEGFR-2 inhibitors. nih.govrsc.orgnih.gov For example, certain S-alkylated quinazolin-4(3H)-ones have demonstrated dual inhibitory activity against both EGFR and VEGFR-2 kinases. rsc.org Similarly, novel indolin-2-one derivatives have been synthesized and shown to be potent VEGFR-2 inhibitors. nih.gov Despite the extensive research into various molecular frameworks for kinase inhibition, the activity of this compound against EGFR, VEGFR-2, or other kinases has not been documented in the reviewed scientific literature.

Molecular Level Interactions with Biological Macromolecules

The interaction of a small molecule with its biological targets is governed by fundamental physicochemical properties. Hydrophobicity and lipophilicity are particularly important as they influence how a compound moves through biological environments and binds to macromolecular targets.

Hydrophobic Interactions and Lipophilicity Effects

Lipophilicity, often quantified as the partition coefficient (log P), is a critical parameter that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In the context of drug action, hydrophobic interactions often play a significant role in the binding of a ligand to the hydrophobic pockets of an enzyme or receptor.

Hydrogen Bonding Networks with Active Site Residues

The 4-pyridone moiety is a key structural feature that can engage in significant hydrogen bonding. The carbonyl oxygen of the pyridone ring can act as a hydrogen bond acceptor, while the ring nitrogen, if protonated, can serve as a hydrogen bond donor. Theoretical studies have indicated that hydrogen bonding can enhance the aromatic character of the 4-pyridone ring, which in turn strengthens these intermolecular interactions. nih.gov In biological systems, such as the enzyme thiaminase, the pyrimidine (B1678525) ring of its substrate, thiamine, forms crucial hydrogen bonds with amino acid residues like glutamic acid and aspartic acid to anchor it within the active site. wikipedia.org Although direct studies are not available for this compound, its 4-pyridone core suggests a capacity to form similar hydrogen bonding networks within the active sites of various enzymes. The aqueous environment and the steric arrangement of atoms in the pyridone ring are also critical factors that influence these hydrogen bonding interactions. acs.org

Metal Chelation Properties and their Relevance in Enzyme Inhibition (e.g., Copper, Iron)

The 4-pyridone structure is related to hydroxypyridinones (HOPOs), a class of compounds well-recognized for their ability to chelate metal ions, particularly hard metals such as iron (Fe³⁺) and copper (Cu²⁺). acs.org This chelation is often integral to their biological effects, including the inhibition of metalloenzymes where a metal cofactor is essential for catalytic function. acs.orgnih.gov The carbonyl oxygen of the 4-pyridone ring in this compound could participate in the coordination of metal ions. Research on other pyridine (B92270) derivatives has confirmed their capacity to bind metal ions like Fe³⁺ and Cu²⁺. nih.gov While direct experimental evidence for the metal-chelating properties of this compound is not currently available, its structural similarity to known chelating agents suggests this as a potential mechanism for enzyme inhibition.

Cellular Biological Activities in in vitro Research Models (Non-Human, Non-Clinical)

The potential biological effects of this compound have been explored by examining the activities of related compounds on various cancer cell lines in in vitro research settings.

Antiproliferative Effects on Select Cancer Cell Lines (e.g., PC12, HepG-2, Caco-2)

While specific data for this compound is not available, numerous studies on pyridine and 4-pyridone derivatives have demonstrated antiproliferative activity against various cancer cell lines. A review of pyridine derivatives indicated that their antitumor potential can be significantly influenced by the types of chemical groups attached to the pyridine ring, with groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O) often enhancing activity. nih.gov

In studies of specific cell lines, related compounds have shown notable effects. For example, nicotinamide (B372718) derivatives have exhibited antitumor activity against the human hepatocellular carcinoma cell line, HepG-2. acs.org Another natural compound, silybin, has been found to inhibit the proliferation of the human colorectal adenocarcinoma cell line, Caco-2. chemscene.com These findings suggest that the core structure of this compound may serve as a scaffold for compounds with antiproliferative properties.

Table 1: Antiproliferative Activity of Structurally Related Compounds on Select Cancer Cell Lines This table presents data for compounds that are structurally related to this compound and is for illustrative purposes. Direct experimental data for the subject compound is not available.

Compound/Compound ClassCell LineReported Antiproliferative EffectReference
Nicotinamide DerivativesHepG-2Demonstrated antitumor activity acs.org
SilybinCaco-2Inhibited metabolic viability and proliferation chemscene.com
Urolithin AHepG-2Showed potent antiproliferative activity nih.gov

Modulation of Specific Intracellular Signaling Pathways (e.g., Apoptotic Pathways in cell lines)

Many compounds with antiproliferative effects exert their activity by inducing apoptosis, or programmed cell death. While there is no direct evidence for this compound, studies on structurally similar molecules provide some insights. For instance, a complex of ethyl 4-[(4-methylbenzyl)oxy] benzoate was found to induce apoptosis in breast cancer cells. nih.gov Another related compound, ethyl-3,4-dihydroxybenzoate, was shown to trigger caspase-dependent apoptosis in esophageal cancer cells. nih.gov Furthermore, in HepG-2 cells, the compound Urolithin A was observed to modulate key proteins involved in cell survival and apoptosis, such as p53 and caspases. nih.gov These findings suggest that a potential mechanism of action for this compound, should it exhibit antiproliferative activity, could involve the activation of apoptotic signaling pathways.

Antimicrobial Activity Against Specific Microbial Strains (e.g., S. aureus, E. coli, C. albicans, A. niger)

Comprehensive searches of available scientific literature and databases did not yield specific data on the antimicrobial activity of the compound this compound against the microbial strains Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.

While research has been conducted on various derivatives of pyridinone and related heterocyclic structures, demonstrating a range of antimicrobial activities, no studies were identified that specifically report the minimum inhibitory concentration (MIC) or zone of inhibition data for this compound itself against the specified microorganisms. Therefore, a data table on its direct antimicrobial effects cannot be provided at this time.

Potential Applications As Research Probes and Lead Compounds in Fundamental Biological Research

Development of Selective Enzyme Inhibitors for Pathway Elucidation

The 4-oxopyridine scaffold is a key constituent in a variety of compounds designed to selectively inhibit enzymes, thereby enabling the detailed study of biological pathways. By blocking the activity of a specific enzyme, researchers can observe the downstream effects on cellular processes, helping to elucidate the enzyme's role in a particular pathway.

Derivatives of 3-hydroxypyridin-4-one, which share the core 4-oxopyridone structure, have been synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net Some of these compounds have demonstrated potent inhibitory activity, suggesting that the 4-oxopyridine framework can be optimized to target this enzyme. researchgate.net Molecular docking studies have further supported these findings by revealing how these molecules can fit into the enzyme's active site. researchgate.net

Additionally, hybrid compounds incorporating a 4,6-dimethylpyridine core have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory response. mdpi.com Certain derivatives have shown selective inhibition of COX-1 or COX-2, highlighting the potential to fine-tune the scaffold for isoform-specific enzyme targeting. mdpi.com The ability to selectively inhibit COX isoforms is crucial for dissecting their distinct physiological and pathological roles.

The table below summarizes the inhibitory activities of some 4-oxopyridine and pyridine (B92270) derivatives against specific enzymes, underscoring the potential of the "Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate" scaffold in this area.

Compound ClassTarget EnzymeObserved Activity
3-Hydroxypyridin-4-one derivativesTyrosinasePotent inhibition, with some compounds showing competitive inhibition. researchgate.net
4,6-Dimethylpyridine derivativesCyclooxygenase (COX)Selective inhibition of COX-1 and COX-2 isoforms. mdpi.com

Use as Chemical Tools for Investigating Cellular Processes

Chemical probes are essential tools for dissecting complex cellular processes. The diverse biological activities reported for 4-oxopyridine and pyridine derivatives suggest that "this compound" could serve as a foundational structure for the development of such probes.

For instance, compounds with a pyridine framework have been shown to possess antiproliferative activity against various cancer cell lines. nih.govnih.govnih.gov These molecules can be used to investigate the signaling pathways that control cell growth and division. By studying how these compounds affect cancer cells, researchers can identify new targets for anticancer therapies. The antiproliferative effects of some benzyloxy-4-oxopyridin benzoate (B1203000) derivatives have been demonstrated against PC12 cells, indicating their potential to interfere with cellular proliferation pathways. nih.gov

Furthermore, the antimicrobial properties of certain pyridine derivatives open avenues for their use in studying bacterial and fungal pathogenesis. nih.govresearchgate.net These compounds could be employed to probe the mechanisms of microbial growth and identify vulnerabilities that could be exploited for the development of new antibiotics.

Exploration of the Scaffold for Diverse Biological Activities in Basic Science

The 4-oxopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets and exhibiting a wide range of biological activities. This versatility makes it an attractive starting point for basic science research aimed at discovering new biological functions and therapeutic applications.

Research on various derivatives has revealed a broad spectrum of activities, as detailed in the table below.

Biological ActivityCompound ClassResearch Findings
Antituberculosis4-Hydroxy-2-pyridonesEffective against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov
AntimalarialBenzyloxy-4-oxopyridin benzoate derivativesInhibition of β-hematin formation, a crucial process for the malaria parasite. nih.gov
Anti-inflammatoryPyrrolo[3,4-c]pyridine derivativesInhibition of matrix metalloproteinases (MMPs), enzymes involved in inflammation. mdpi.com
Antitumor4-Thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivativesActivity against cancer cell lines such as HepG-2 and MCF-7. nih.gov
AntiviralPyridine derivativesA common scaffold in FDA-approved antiviral drugs. nih.gov
AntimicrobialPyridine and thienopyridine derivativesGood to strong activity against various microbial strains. researchgate.net
AntidiabeticPyrrolo[3,4-c]pyridine-1,3(2H)-dione derivativesReduction of blood glucose levels by stimulating glucose uptake. mdpi.com

This wide range of activities suggests that libraries of compounds based on the "this compound" scaffold could be screened to identify novel probes and lead compounds for a multitude of biological investigations.

Contribution to the Fundamental Understanding of Structure-Function Relationships in Organic Chemistry and Chemical Biology

The study of how a molecule's chemical structure relates to its biological function is a cornerstone of chemical biology and drug discovery. The "this compound" scaffold provides an excellent platform for conducting systematic structure-activity relationship (SAR) studies.

By synthesizing and testing a series of analogs with modifications at different positions of the 4-oxopyridine and benzoate rings, researchers can determine which structural features are critical for a particular biological activity. For example, studies on 4-hydroxy-2-pyridones have shown that modifying the substituent at the 6-position of the pyridone ring can significantly impact their antituberculosis potency. nih.gov Similarly, research on pyridine derivatives has indicated that the presence and position of specific functional groups, such as methoxy (B1213986) (-OMe) and hydroxyl (-OH), can enhance their antiproliferative activity, while the presence of halogen atoms may decrease it. nih.gov

Quantitative structure-activity relationship (QSAR) models can also be developed for this class of compounds. mdpi.comresearchgate.net These computational models can help to predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective molecules. mdpi.comresearchgate.net Such studies not only accelerate the discovery of new research tools and therapeutic leads but also contribute to a more fundamental understanding of the molecular interactions that govern biological processes.

Future Research Directions and Unexplored Avenues for Ethyl 4 4 Oxopyridin 1 4h Yl Benzoate

Design and Synthesis of Novel Analogues with Precisely Tuned Structural Features

A crucial area of future research lies in the design and synthesis of novel analogues of Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate. The objective of such synthetic endeavors would be to create a library of related compounds with fine-tuned structural, physicochemical, and potentially biological properties. This can be achieved by systematically modifying the core components of the parent molecule.

The synthesis of related 4-pyridinone derivatives has been achieved through multi-step reactions, often starting from readily available precursors like maltol. nih.gov For instance, the synthesis of 3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl) propyl benzoate (B1203000) derivatives involved O-benzylation followed by coupling with various benzoyl chloride derivatives. nih.gov A similar strategic approach could be employed for this compound.

Future synthetic campaigns could focus on several key modifications:

Modification of the Ethyl Ester: The ethyl group of the benzoate moiety could be replaced with a variety of other alkyl or aryl groups to modulate lipophilicity and steric bulk.

Substitution on the Benzoate Ring: Introduction of various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) onto the phenyl ring of the benzoate could influence electronic properties and potential intermolecular interactions.

Modification of the 4-Oxopyridin Ring: The pyridinone ring itself offers opportunities for substitution, which could alter its chemical reactivity and biological interaction profile.

A hypothetical library of novel analogues is presented in the interactive table below, illustrating the potential for structural diversification.

Analogue IDModification of Ethyl EsterSubstitution on Benzoate RingModification of 4-Oxopyridin Ring
E4P-A01Methyl Ester2-ChloroUnmodified
E4P-A02Isopropyl Ester4-NitroUnmodified
E4P-A03Unmodified3-Methoxy2-Methyl
E4P-A04Benzyl EsterUnmodified3-Bromo

This table is interactive. Users can sort and filter the data based on the different modification strategies.

Application of Advanced Spectroscopic Techniques for Deeper Structural Insights

A thorough characterization of this compound and its future analogues is fundamental. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide basic structural confirmation, advanced techniques can offer deeper insights.

For example, the structural characterization of similar compounds like ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate has been successfully performed using a combination of UV-Vis, FT-IR, ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). mdpi.com The crystal structure of other benzoate derivatives has been elucidated using X-ray crystallography, revealing details about molecular conformation and intermolecular interactions. nih.gov

Future research should incorporate a suite of advanced spectroscopic methods:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals, especially for more complex analogues.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular geometry, conformation, and packing in the solid state.

Computational Modeling: In conjunction with spectroscopic data, computational methods like Density Functional Theory (DFT) can be used to predict spectroscopic properties and gain a deeper understanding of the electronic structure.

Spectroscopic TechniqueInformation Gained
¹H and ¹³C NMRBasic carbon-hydrogen framework
2D NMR (COSY, HSQC, HMBC)Detailed connectivity and spatial relationships
FT-IR SpectroscopyPresence of key functional groups (e.g., C=O, C-O)
High-Resolution Mass Spectrometry (HRMS)Exact molecular weight and elemental composition
X-ray CrystallographyPrecise 3D molecular structure and intermolecular interactions
UV-Vis SpectroscopyElectronic transitions and chromophoric properties

This interactive table allows users to explore the type of information that can be obtained from different spectroscopic techniques.

Integration of Multi-Omics Approaches in Non-Clinical Biological Contexts

To explore the potential biological activities of this compound in a non-clinical setting, a systems-level approach is warranted. Multi-omics, which encompasses genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by the compound in a biological system, such as a cell line.

While direct multi-omics studies on this compound are not available, the general methodology is well-established. For instance, in a hypothetical study, human cancer cell lines could be treated with the compound, followed by analysis of changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics). This could reveal potential pathways and cellular processes affected by the compound, offering clues to its mechanism of action.

Comprehensive Analysis of Compound Stability and Metabolism in in vitro Biological Systems

Understanding the stability and metabolic fate of a compound is crucial for interpreting its biological activity. In vitro systems provide a controlled environment to assess these properties. A future research direction would be to perform a comprehensive analysis of the stability and metabolism of this compound.

Studies on similar compounds, such as ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate, have utilized rat liver microsomes to investigate in vitro biotransformation. nih.gov A similar approach could be adopted for the target compound. This would involve incubating this compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and analyzing the reaction mixture over time using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).

This would allow for:

Determination of Metabolic Stability: Quantifying the rate at which the parent compound is consumed over time.

Identification of Metabolites: Characterizing the chemical structures of any metabolic products formed. Common metabolic reactions include hydrolysis of the ester group and oxidation of the aromatic rings.

ParameterExperimental ApproachExpected Outcome
Metabolic Stability (Half-life)Incubation with liver microsomes and analysis at various time pointsQuantitative measure of how quickly the compound is metabolized
Metabolite IdentificationLC-MS analysis of the incubation mixtureStructural elucidation of potential metabolites
Major Metabolic PathwaysAnalysis of the identified metabolitesIdentification of the primary enzymatic reactions involved in the compound's breakdown

This interactive table outlines a potential experimental plan for studying the in vitro metabolism of the compound.

Exploration of Synergistic Effects with other Research Compounds in Experimental Models

Another promising avenue of research is the exploration of potential synergistic effects between this compound and other known research compounds. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.

In a non-clinical context, this could be investigated in various experimental models, such as co-administering the compound with another agent in cell-based assays. For example, if a particular biological activity is identified for this compound, its effect in combination with other compounds targeting related or complementary pathways could be assessed. The design of such experiments would involve checkerboard assays to systematically test different concentration combinations of the compounds.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves esterification of the corresponding benzoic acid derivative with ethanol under acidic or catalytic conditions. For purity validation, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by analytical techniques like 1H^1H-NMR to confirm structural integrity and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation in a solvent like dichloromethane/hexane. Use SHELX software for structure solution and refinement, ensuring proper treatment of hydrogen atoms and thermal parameters. Validate with R-factor convergence (<0.05) and CIF deposition .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Employ 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and ester functionality. IR spectroscopy can identify carbonyl stretches (C=O at ~1700 cm1^{-1}), while high-resolution mass spectrometry (HRMS) verifies molecular weight. For electronic transitions, UV-Vis spectroscopy in solvents like DMSO or ethanol is recommended .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its photophysical properties in optoelectronic applications?

  • Methodological Answer : Conduct density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict absorption/emission spectra. Experimental validation via solvatochromic studies in solvents of varying polarity (e.g., cyclohexane to DMF) can correlate computed and observed Stokes shifts .

Q. How can researchers resolve contradictions in reactivity data when using photoinitiators like diphenyliodonium hexafluorophosphate (DPI) with similar benzoate derivatives?

  • Methodological Answer : Systematically vary co-initiator concentrations (e.g., 1:1 vs. 1:2 amine/co-initiator ratios) and monitor reaction kinetics via real-time FTIR to track conversion rates. Compare results with control systems lacking DPI to isolate its role in radical generation and chain propagation .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen against target enzymes (e.g., E1 ubiquitin-activating enzymes). Validate with in vitro enzymatic assays (IC50_{50} determination) and correlate docking scores with experimental inhibition data. ADMET prediction tools (e.g., SwissADME) can assess pharmacokinetic profiles .

Q. How can researchers optimize chromatographic conditions for analyzing structurally similar benzoate esters?

  • Methodological Answer : Utilize reversed-phase HPLC with a C18 column and optimize mobile phase composition (e.g., acetonitrile:water with 0.1% formic acid). Adjust gradient elution (5–95% organic phase over 20 min) and monitor at 254 nm. Validate method robustness via retention time reproducibility and spike-recovery tests .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing variability in synthetic yield across multiple batches?

  • Methodological Answer : Apply ANOVA to identify significant factors (e.g., reaction temperature, catalyst loading). Use Design of Experiments (DoE) software (e.g., Minitab) to model interactions and optimize conditions. Report confidence intervals (95%) and p-values to ensure reproducibility.

Q. How to address crystallographic disorder in X-ray data refinement for this compound?

  • Methodological Answer : In SHELXL, apply restraints (e.g., SIMU, DELU) to manage thermal motion or positional disorder. Use the SQUEEZE tool to account for solvent-accessible voids. Validate with residual density maps and check for R-factor convergence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.